molecular formula C7H11FO3 B12951091 (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol

(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol

Cat. No.: B12951091
M. Wt: 162.16 g/mol
InChI Key: JNMARHQPXHOGLI-UHFFFAOYSA-N
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Description

(2-Fluoro-5,8-dioxaspiro[34]octan-2-yl)methanol is a chemical compound with the molecular formula C7H11FO3 It is characterized by a spirocyclic structure containing both fluorine and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated epoxide with a diol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique chemical properties, affecting its behavior in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where such features are advantageous .

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol

InChI

InChI=1S/C7H11FO3/c8-6(5-9)3-7(4-6)10-1-2-11-7/h9H,1-5H2

InChI Key

JNMARHQPXHOGLI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)(CO)F

Origin of Product

United States

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